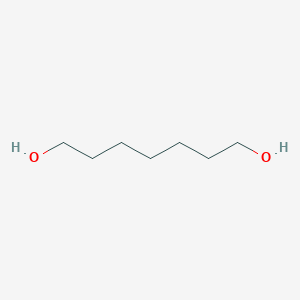

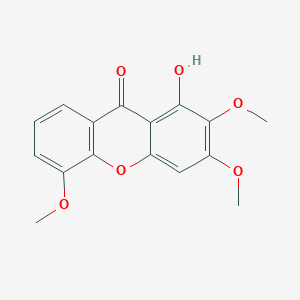

苯并(a)芘-7,8,9,10-四醇, 7,8,9,10-四氢-, (7R,8S,9R,10S)-rel-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

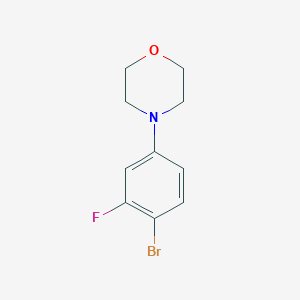

The synthesis of benzo(a)pyrene derivatives involves intricate organic reactions, highlighting the complex nature of PAH metabolism and its environmental implications. Enzymatic conversion of benzo(a)pyrene leads predominantly to the diol-epoxide r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene through a single enantiomer of r-7, t-8-dihydroxy-7,8-dihydrobenzo(a)pyrene, showcasing the stereospecific conversion by mixed-function oxidases and epoxide hydratase (Yang et al., 1976).

Molecular Structure Analysis

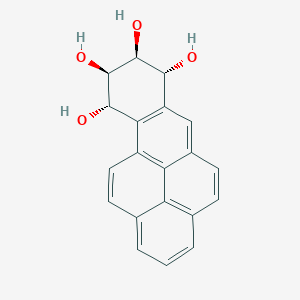

The molecular structure of benzo(a)pyrene derivatives, determined by X-ray crystallography, reveals the detailed geometry of these compounds. The molecular structure of 7alpha, 8beta-dihydroxy-9beta, 10beta-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene has been elucidated, showing diequatorial hydroxyl substituents and a C8 half-chair conformation, with the epoxide ring being symmetric and approximately at right angles to the plane of the aromatic system (Neldle et al., 1980).

Chemical Reactions and Properties

Benzo(a)pyrene derivatives undergo various chemical reactions, including enzymatic conversions leading to highly reactive and toxic metabolites. These reactions are crucial for understanding the carcinogenic potential and environmental fate of PAHs. The synthesis and metabolism of epoxides related to benzo(a)pyrene and dihydrobenzo(a)pyrenes have been studied, revealing the formation of phenols and dihydrodiols, highlighting the instability and reactive nature of these compounds (Waterfall & Sims, 1972).

Physical Properties Analysis

The physical properties of benzo(a)pyrene derivatives, such as stability in aqueous mediums and binding affinity to DNA, are influenced by their molecular structure. These properties are critical for assessing the environmental persistence and biological impact of these compounds. The elucidation of hydrocarbon structure in enzyme-catalyzed benzo[a]pyrene-poly (G) covalent complexes provides insights into the interaction of these compounds with biological macromolecules (Meehan et al., 1976).

Chemical Properties Analysis

The chemical properties, including reactivity and metabolite formation, are pivotal for understanding the toxicological implications of benzo(a)pyrene derivatives. The metabolism of benzo[a]pyrene: conversion of (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene to highly mutagenic 7,8-diol-9,10-epoxides, exemplifies the transformation of these compounds into potent mutagenic and carcinogenic agents (Thakker et al., 1976).

科学研究应用

DNA 和蛋白质加合物分析

研究利用结构特异性分析方法来研究苯并(a)芘 (BaP) 在人体组织中 DNA 或蛋白质加合物的存在。这些方法,例如具有荧光检测功能的高效液相色谱和气相色谱-质谱,提供了有关加合物的可靠结构信息。通过水解源自 BaP 主要致癌物 BPDE 的加合物释放的四醇的检测突出了与 BaP 接触相关的分子相互作用和潜在致癌途径 (Boysen & Hecht, 2003).

益生菌的抗致癌作用

关于益生菌和乳酸菌 (LAB) 对 BaP 的抗致癌作用的研究显示出了有希望的结果。这些微生物已证明具有在体外与 BaP 结合的能力,从而降低了其在食品系统中的致癌潜力。这种生物解毒提供了一种环保且经济有效的方法来减轻与食品中 BaP 污染相关的风险 (Shoukat, 2020).

心血管疾病和分子机制

BaP 对血管壁细胞的毒性作用已被认识,有证据表明它在心血管疾病 (CVD) 的形成和恶化中起作用。芳烃受体 (AhR) 及其信号转导途径已被确定为血管壁细胞氧化应激、炎症反应和遗传毒性的关键因素。了解这些分子机制提供了对 BaP 引发的 CVDs 发病机制的见解 (Fu 等,2022).

与大分子相互作用

BaP 与生物相关大分子相互作用的光谱研究揭示了其致癌潜力的重要见解。福斯特共振能量转移 (FRET) 研究和 BaP 与不同受体之间偶极相互作用的研究突出了其致癌性的复杂相互作用。这些相互作用在致癌作用和癌症生物化学中起着关键作用,提供了对 BaP 在分子水平上的作用的更深入理解 (Banerjee 等,2013).

安全和危害

未来方向

属性

IUPAC Name |

(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFVZAJQUSRMCC-FUMNGEBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)O)O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel- | |

CAS RN |

61490-66-2, 62697-19-2 |

Source

|

| Record name | Benzo(a)pyrene-7,10/8,9-tetrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061490662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7alpha,8beta,9beta,10alpha)-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062697192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)